molecular formula C19H22N2O4 B1684402 ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 101071-43-6

ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B1684402
CAS No.: 101071-43-6
M. Wt: 342.4 g/mol
InChI Key: TXYZHYRYRRNVHR-UHFFFAOYSA-N
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Description

ZK 95962 is a small molecule drug that acts as an agonist for the gamma-aminobutyric acid A receptor. It has been studied for its potential effects on anxiety and other related disorders. The compound has shown selective effects on releasing exploratory locomotor activity suppressed by footshock and has weak effects on measures of anxiolytic activity .

Preparation Methods

The synthetic routes and reaction conditions for ZK 95962 are not extensively detailed in the available literature. it is known that the compound was developed by Bayer AG and has a molecular formula of C19H22N2O4 . Industrial production methods would likely involve standard organic synthesis techniques, including the formation of the beta-carboline structure, followed by functional group modifications to achieve the desired pharmacological properties.

Chemical Reactions Analysis

ZK 95962, as a gamma-aminobutyric acid A receptor agonist, primarily undergoes interactions with the gamma-aminobutyric acid A receptor. The compound’s chemical reactions are not extensively documented, but it is known to interact with the receptor in a manner similar to other benzodiazepine receptor ligands. Common reagents and conditions used in these reactions would include those typical for benzodiazepine receptor ligands, such as various solvents and catalysts .

Scientific Research Applications

ZK 95962 has been primarily studied for its potential anxiolytic effects. It has shown selective effects on releasing exploratory locomotor activity suppressed by footshock and has weak effects on measures of anxiolytic activity. The compound has been used in preclinical models to study its effects on anxiety and related disorders. Additionally, it has been compared with other benzodiazepine receptor ligands in various models of anxiolytic activity .

Mechanism of Action

ZK 95962 exerts its effects by acting as an agonist for the gamma-aminobutyric acid A receptor. This receptor is a major inhibitory neurotransmitter receptor in the central nervous system. By binding to this receptor, ZK 95962 enhances the inhibitory effects of gamma-aminobutyric acid, leading to reduced neuronal excitability and potential anxiolytic effects .

Comparison with Similar Compounds

ZK 95962 has been compared with other benzodiazepine receptor ligands, including full agonists like diazepam and alprazolam, and partial agonists like bretazenil and imidazenil. While ZK 95962 has shown some anticonflict effects, it does not have the same level of anxiolytic-like effects as midazolam, bretazenil, or imidazenil. Similar compounds include CGS 9896, ZK 91296, alpidem, and zolpidem .

Properties

CAS No.

101071-43-6

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C19H22N2O4/c1-5-24-19(22)18-12(10-23-4)16-14(9-20-18)21-13-7-6-8-15(17(13)16)25-11(2)3/h6-9,11,21H,5,10H2,1-4H3

InChI Key

TXYZHYRYRRNVHR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OC(C)C

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OC(C)C

Appearance

Solid powder

101071-43-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZK-95962;  ZK 95962;  ZK95962

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 2
ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 3
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ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate
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ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 5
ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 6
ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate

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